Methyl 2-(3,6-dioxopiperazin-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

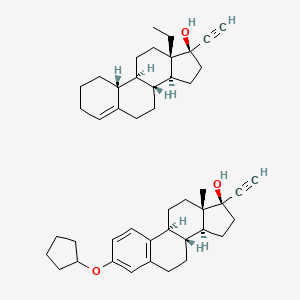

“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is a heterocyclic organic compound. It is also known as “Methyl (3-oxopiperazin-2-yl)acetate” and has the empirical formula C10H11ClO2 . The molecular weight of this compound is 198.65 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” can be represented by the SMILES stringO=C(NCCN1)C1CC(OC)=O . The InChI representation of the molecule is 1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11) .

科学的研究の応用

Synthesis of Diazabicyclo Octanes

Methyl 2-(3,6-dioxopiperazin-2-yl)acetate has been used in the synthesis of diazabicyclo octanes, with studies highlighting the process of deprotonation and subsequent trapping leading to bicyclic mixed acetal formation (Holl et al., 2008).

Formation of Novel Annelated 2-Oxopiperazines

This compound reacts with N-arylmaleimides to form previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazine-9-carboxylates, highlighting its role in synthesizing new heterocyclic systems (Svetlana et al., 2015).

Dieckmann Cyclization of Propionic Acid Esters

In the context of Dieckmann cyclization, methyl 2-(3,6-dioxopiperazin-2-yl)propionate has been used to trap primary Dieckmann cyclization products, contributing to the understanding of lithium chelate formation in cyclization processes (Geiger et al., 2005).

Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives

This compound has been employed in the synthesis of spirocyclic 2,6-dioxopiperazines, a process involving H2SO4-promoted cyano hydration, base-mediated cyclization, and N-alkylation (González-Vera et al., 2005).

Cyclization Reactions with Anthranilates

It has been used in cyclization reactions with anthranilates to produce various heterocyclic derivatives, indicating its versatility in synthesizing different chemical structures (Shikhaliev et al., 2008).

Preparation of Dioxopiperazine Derivatives

The compound was involved in preparing dioxopiperazine derivatives, which are important in understanding the characteristics of these substances (Jansa et al., 2006).

Safety and Hazards

“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

methyl 2-(3,6-dioxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJRVMKCXNKPKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,6-dioxopiperazin-2-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。